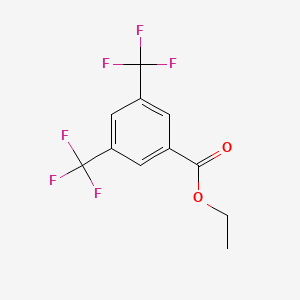

Ethyl 3,5-bis(trifluoromethyl)benzoate

描述

BenchChem offers high-quality Ethyl 3,5-bis(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,5-bis(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

ethyl 3,5-bis(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O2/c1-2-19-9(18)6-3-7(10(12,13)14)5-8(4-6)11(15,16)17/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWZJMOEFTYMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369921 | |

| Record name | Ethyl 3,5-bis(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96617-71-9 | |

| Record name | Ethyl 3,5-bis(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of Ethyl 3,5-bis(trifluoromethyl)benzoate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The trifluoromethyl group (CF3), in particular, offers a unique confluence of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence a molecule's biological activity and material characteristics. Ethyl 3,5-bis(trifluoromethyl)benzoate stands as a pivotal building block, providing a versatile scaffold for the introduction of the 3,5-bis(trifluoromethyl)phenyl moiety, a common feature in a range of pharmaceuticals and advanced materials. This guide offers a comprehensive, in-depth exploration of the synthesis of this key intermediate, grounded in established chemical principles and validated experimental approaches.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic disconnection of Ethyl 3,5-bis(trifluoromethyl)benzoate points to two primary synthetic strategies, each with its own set of advantages and experimental considerations.

Caption: Retrosynthetic analysis of Ethyl 3,5-bis(trifluoromethyl)benzoate.

The most direct and atom-economical approach is the Fischer-Speier Esterification of 3,5-bis(trifluoromethyl)benzoic acid with ethanol. An alternative, often faster, route involves the conversion of the benzoic acid to its more reactive acyl chloride derivative, followed by reaction with ethanol. This guide will focus on the Fischer Esterification due to its widespread use and environmental advantages, while also providing an overview of the acyl chloride method.

Synthesis of the Precursor: 3,5-bis(trifluoromethyl)benzoic acid

The commercial availability of 3,5-bis(trifluoromethyl)benzoic acid is widespread; however, for instances requiring in-house synthesis, the Grignard carboxylation of 3,5-bis(trifluoromethyl)bromobenzene is a robust and high-yielding method.[1]

Grignard Reagent Formation and Carboxylation

This process involves the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene and magnesium, followed by its reaction with carbon dioxide.

Caption: Workflow for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

Experimental Protocol: Grignard Carboxylation

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 3,5-bis(trifluoromethyl)bromobenzene | 293.02 | 100 | 29.3 g |

| Magnesium turnings | 24.31 | 110 | 2.67 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL |

| Carbon Dioxide (dry ice) | 44.01 | Excess | ~50 g |

| 3 M Hydrochloric Acid (HCl) | - | - | ~100 mL |

| Diethyl ether | - | - | 200 mL |

Procedure:

-

Initiation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the magnesium turnings.

-

Add approximately 50 mL of anhydrous THF to the flask.

-

Dissolve the 3,5-bis(trifluoromethyl)bromobenzene in the remaining 150 mL of anhydrous THF and add it to the dropping funnel.

-

Add a small portion (approximately 10%) of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing. If the reaction does not start, gentle heating or the addition of a small crystal of iodine may be necessary.

-

Grignard Formation: Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Carefully add crushed dry ice (solid CO2) in small portions to the vigorously stirred Grignard solution. A large excess of dry ice should be used to ensure complete carboxylation and to minimize side reactions.

-

Allow the mixture to warm to room temperature overnight, allowing the excess CO2 to sublime.

-

Work-up: Slowly add the 3 M HCl solution to the reaction mixture with vigorous stirring to quench any unreacted Grignard reagent and to protonate the carboxylate salt.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 3,5-bis(trifluoromethyl)benzoic acid, which can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Primary Synthesis Route: Fischer-Speier Esterification

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. The reaction is reversible, and therefore, strategies must be employed to drive the equilibrium towards the product.

Mechanistic Insights

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting.

Caption: Mechanism of the Fischer-Speier Esterification.

The key steps are:

-

Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic attack of the alcohol (ethanol) on the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

-

Elimination of water and formation of a resonance-stabilized protonated ester.

-

Deprotonation to yield the final ester product and regenerate the acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 3,5-bis(trifluoromethyl)benzoic acid | 258.12 | 50 | 12.9 g |

| Ethanol (absolute) | 46.07 | Excess | 100 mL |

| Concentrated Sulfuric Acid (H2SO4) | 98.08 | Catalytic | 1-2 mL |

| Saturated Sodium Bicarbonate (NaHCO3) solution | - | - | ~100 mL |

| Diethyl ether or Dichloromethane | - | - | 200 mL |

| Brine (saturated NaCl solution) | - | - | 50 mL |

| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3,5-bis(trifluoromethyl)benzoic acid in ethanol.

-

Carefully add the concentrated sulfuric acid dropwise with swirling.

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reflux time is 4-6 hours.

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing approximately 200 mL of cold water.

-

Extract the aqueous mixture with diethyl ether or dichloromethane (2 x 100 mL).

-

Combine the organic layers and wash sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (2 x 50 mL, CAUTION: CO2 evolution ), and finally with brine (1 x 50 mL). The bicarbonate wash is crucial to remove any unreacted carboxylic acid and the sulfuric acid catalyst.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield Ethyl 3,5-bis(trifluoromethyl)benzoate as a colorless oil.

Alternative Synthesis Route: From Acyl Chloride

For reactions where the Fischer esterification is sluggish or undesirable, the acyl chloride route provides a more reactive alternative.

Synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride

The carboxylic acid can be converted to the corresponding acyl chloride using a variety of chlorinating agents, with thionyl chloride (SOCl2) being a common choice.

Procedure Overview:

-

Gently reflux 3,5-bis(trifluoromethyl)benzoic acid with an excess of thionyl chloride (often with a catalytic amount of dimethylformamide, DMF) until the evolution of HCl and SO2 gases ceases.

-

Remove the excess thionyl chloride by distillation (use of a trap is necessary to neutralize the toxic vapors).

-

The resulting 3,5-bis(trifluoromethyl)benzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Esterification of the Acyl Chloride

The highly electrophilic acyl chloride readily reacts with ethanol to form the ester.

Procedure Overview:

-

Dissolve the 3,5-bis(trifluoromethyl)benzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and add ethanol dropwise, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

-

After the reaction is complete, the mixture is typically washed with dilute acid, water, and brine, then dried and the solvent evaporated to yield the crude ester, which can be purified as described previously.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized Ethyl 3,5-bis(trifluoromethyl)benzoate.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C11H8F6O2 |

| Molar Mass | 286.17 g/mol [2] |

| Appearance | Colorless oil |

| CAS Number | 96617-71-9[2] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and signals in the aromatic region corresponding to the protons on the benzene ring.

-

¹³C NMR (CDCl₃): The carbon NMR will show characteristic signals for the carbonyl carbon, the carbons of the ethyl group, and the aromatic carbons, including the carbons of the trifluoromethyl groups which may exhibit splitting due to C-F coupling.[2]

-

IR (Neat): The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration, typically in the range of 1720-1740 cm⁻¹. C-O and C-F stretching bands will also be present.[2][3]

-

Mass Spectrometry (GC-MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[2]

Safety and Handling

-

3,5-bis(trifluoromethyl)benzoic acid and its derivatives are irritants to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Thionyl chloride is highly corrosive and toxic. It reacts violently with water. All operations involving thionyl chloride must be performed in a fume hood.

-

Concentrated sulfuric acid is a strong corrosive acid. Handle with extreme care.

-

Organic solvents such as diethyl ether and dichloromethane are flammable and volatile. Use in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of Ethyl 3,5-bis(trifluoromethyl)benzoate is a well-established process that can be reliably achieved through Fischer esterification of the corresponding benzoic acid. This in-depth guide provides the necessary theoretical framework and practical protocols to enable researchers and drug development professionals to confidently synthesize this valuable fluorinated building block. By understanding the underlying reaction mechanisms and adhering to safe laboratory practices, high-purity Ethyl 3,5-bis(trifluoromethyl)benzoate can be consistently produced for a wide range of applications in the pharmaceutical and materials science industries.

References

-

Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3,5-bis(trifluoromethyl)benzoate. Retrieved from [Link]

-

Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 3,5-bis(trifluoromethyl)benzoate. Retrieved from [Link]

-

The Fischer Esterification. (n.d.). Retrieved from [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.). Google Patents.

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 3,5-bis(trifluoromethyl)benzoate. Retrieved from [Link]

- Chen, P. (2007). U.S. Patent No. 7,220,735. Washington, DC: U.S.

-

Lab5 procedure esterification. (n.d.). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 3,5-bis(trifluoromethyl)benzoate (C11H8F6O2). Retrieved from [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene. (n.d.). Google Patents.

- Method for synthesizing methyl 3-(trifluoromethyl)benzoate. (n.d.). Google Patents.

- Al-Ostoot, F. H., Al-Salahi, R., Al-Obaid, A. M., Al-Ghorbani, M., & Marzouk, M. (2022). Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. Medicinal Chemistry, 18(4), 417-426.

- Al-Anber, M. A., Taher, D., Ecorchard, P., & Lang, H. (2022). Supramolecular Isomerism in Cobalt(II) Coordination Polymers Built from 3,5-Bis(trifluoromethyl)benzoate and 4,4′-Bipyridine. Crystal Growth & Design, 22(7).

- Basuroy, K., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(15), 4485.

- Method for producing bis(trifluoromethyl)benzene. (n.d.). European Patent Office.

-

Chemical Point. (n.d.). Ethyl 3,5-bis(trifluoromethyl)benzoate. Retrieved from [Link]

- Petcu, A. S., et al. (2023). Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. The Journal of Organic Chemistry, 88(10), 6505-6516.

Sources

Ethyl 3,5-bis(trifluoromethyl)benzoate mechanism of action

An In-Depth Technical Guide on the Putative Mechanism of Action of Ethyl 3,5-bis(trifluoromethyl)benzoate

Authored by: A Senior Application Scientist

Foreword

To our fellow researchers, scientists, and pioneers in drug development, this technical guide ventures into the mechanistic landscape of Ethyl 3,5-bis(trifluoromethyl)benzoate. It is critical to establish from the outset that the direct biological mechanism of action for this specific ester is not extensively documented in publicly available literature. Therefore, this guide adopts a logical, evidence-based approach to postulate potential mechanisms by examining the well-documented activities of structurally related compounds that share the core 3,5-bis(trifluoromethyl)phenyl moiety. Our objective is to provide a foundational framework for future research, complete with experimental designs to elucidate the true biological role of this compound.

Compound Profile: Ethyl 3,5-bis(trifluoromethyl)benzoate

Ethyl 3,5-bis(trifluoromethyl)benzoate is a synthetic organic compound characterized by a benzene ring substituted with two trifluoromethyl groups at the 3 and 5 positions, and an ethyl ester at the 1 position. The presence of the electron-withdrawing trifluoromethyl groups significantly influences the electronic properties of the benzene ring, which can in turn dictate its interactions with biological targets.

| Property | Value | Source |

| Molecular Formula | C11H8F6O2 | PubChem |

| Molecular Weight | 286.17 g/mol | PubChem |

| IUPAC Name | ethyl 3,5-bis(trifluoromethyl)benzoate | PubChem |

| CAS Number | 96617-71-9 | PubChem |

| Physical Description | Solid (based on related compounds) | N/A |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | PubChem |

The Pharmacological Significance of the 3,5-Bis(trifluoromethyl)phenyl Moiety

The true value in exploring Ethyl 3,5-bis(trifluoromethyl)benzoate lies in the established pharmacological activities of compounds containing the 3,5-bis(trifluoromethyl)phenyl group. This moiety is a key structural element in a variety of biologically active molecules, suggesting that it may act as a potent pharmacophore.

Intermediate in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The parent acid, 3,5-bis(trifluoromethyl)benzoic acid, is a crucial intermediate in the synthesis of Substance P (neurokinin-1) receptor antagonists. These antagonists are investigated for the treatment of a range of conditions including inflammatory diseases, psychiatric disorders, and emesis. This strongly suggests that molecules containing this scaffold have the potential to interact with G-protein coupled receptors.

Core Structure in Cholesteryl Ester Transfer Protein (CETP) Inhibitors

Derivatives of 3,5-bis(trifluoromethyl)benzylamino benzamides have been synthesized and evaluated as inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP is a key protein in lipid metabolism, and its inhibition is a therapeutic strategy for hyperlipidemia by raising HDL cholesterol levels. This indicates that the 3,5-bis(trifluoromethyl)phenyl moiety can interact with lipid-binding proteins.

Foundation for Novel Cholinesterase Inhibitors

N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide and its analogues have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in cholinergic neurotransmission, and their inhibition is a primary therapeutic approach for Alzheimer's disease.

Component of Potential Antibacterial Agents

Pyrazole derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl group have demonstrated potent growth inhibitory effects against drug-resistant bacteria.

Postulated Mechanisms of Action for Ethyl 3,5-bis(trifluoromethyl)benzoate

Given the activities of its structural relatives, we can hypothesize several potential mechanisms of action for Ethyl 3,5-bis(trifluoromethyl)benzoate that warrant experimental investigation. It is plausible that the ethyl ester could act as a prodrug, being hydrolyzed in vivo to the more reactive 3,5-bis(trifluoromethyl)benzoic acid.

Hypothetical Interaction with G-Protein Coupled Receptors (GPCRs)

Drawing from its connection to NK1 receptor antagonists, Ethyl 3,5-bis(trifluoromethyl)benzoate could potentially modulate GPCR signaling.

Caption: Hypothetical GPCR modulation by Ethyl 3,5-bis(trifluoromethyl)benzoate.

Potential as an Enzyme Inhibitor

The demonstrated activity of related compounds against CETP and cholinesterases suggests that Ethyl 3,5-bis(trifluoromethyl)benzoate could function as an enzyme inhibitor. The trifluoromethyl groups can participate in strong hydrophobic and electrostatic interactions within an enzyme's active site.

Experimental Workflows for Mechanistic Elucidation

To move from postulation to confirmation, a systematic experimental approach is necessary. The following protocols provide a roadmap for investigating the mechanism of action of Ethyl 3,5-bis(trifluoromethyl)benzoate.

Initial Target Identification: Affinity-Based Proteomics

A crucial first step is to identify the direct binding partners of the compound within the proteome.

Caption: Workflow for affinity-based target identification.

Protocol: Synthesis of an Affinity Probe and Pulldown Assay

-

Probe Synthesis: Synthesize a derivative of Ethyl 3,5-bis(trifluoromethyl)benzoate that incorporates a linker and a reactive group (e.g., an alkyne or biotin) for attachment to a solid support.

-

Cell Lysis: Prepare a lysate from a relevant cell line (e.g., a neuronal cell line if investigating neuroactivity).

-

Incubation: Incubate the cell lysate with the affinity probe.

-

Capture: Use streptavidin-coated beads (for a biotinylated probe) or click chemistry to immobilize the probe and any bound proteins.

-

Washing: Perform stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Validation of Enzyme Inhibition

Based on the activities of related compounds, a panel of relevant enzymes should be screened.

Protocol: In Vitro Enzyme Inhibition Assay (General)

-

Enzyme Preparation: Obtain or purify the target enzymes (e.g., human recombinant AChE, BuChE, CETP).

-

Assay Setup: In a microplate format, combine the enzyme, its substrate, and varying concentrations of Ethyl 3,5-bis(trifluoromethyl)benzoate.

-

Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate under optimal conditions (temperature, pH).

-

Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., colorimetric, fluorometric).

-

Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

| Hypothetical Target | Assay Principle | Potential IC50 Range |

| Acetylcholinesterase | Ellman's Reagent (colorimetric) | 1-50 µM |

| Butyrylcholinesterase | Ellman's Reagent (colorimetric) | 1-50 µM |

| CETP | Fluorescent substrate transfer | 0.5-20 µM |

Assessment of GPCR Modulation

Cell-based assays are essential to determine if the compound affects GPCR signaling pathways.

Protocol: Calcium Mobilization Assay

-

Cell Culture: Culture

A Comprehensive Spectroscopic Guide to Ethyl 3,5-bis(trifluoromethyl)benzoate for Researchers and Drug Development Professionals

Introduction

Ethyl 3,5-bis(trifluoromethyl)benzoate is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the benzene ring dramatically influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel pharmaceuticals and functional materials. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This in-depth technical guide provides a comprehensive analysis of the spectral data of ethyl 3,5-bis(trifluoromethyl)benzoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only spectral data but also insights into the experimental rationale and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For ethyl 3,5-bis(trifluoromethyl)benzoate, ¹H, ¹³C, and ¹⁹F NMR provide complementary information to confirm its identity and purity.

Proton (¹H) NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm). Spin-spin coupling between neighboring, non-equivalent protons leads to the splitting of signals, providing valuable connectivity information.

Experimental Protocol:

Figure 1: Experimental workflow for acquiring a ¹H NMR spectrum.

Data Interpretation:

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 3,5-bis(trifluoromethyl)benzoate in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | Singlet | 1H | H-4 (Aromatic) |

| ~8.2 | Singlet | 2H | H-2, H-6 (Aromatic) |

| 4.45 | Quartet | 2H | -O-CH₂-CH₃ |

| 1.42 | Triplet | 3H | -O-CH₂-CH₃ |

The aromatic region is expected to show two distinct signals. The proton at the 4-position (H-4) is anticipated to be a singlet around 8.4 ppm. The two equivalent protons at the 2 and 6-positions (H-2, H-6) are also expected to appear as a singlet at a slightly upfield position, around 8.2 ppm. The strong electron-withdrawing effect of the two trifluoromethyl groups and the carbonyl group deshields these aromatic protons significantly, pushing their chemical shifts downfield.

The ethyl ester group will give rise to a quartet and a triplet. The methylene protons (-O-CH₂-) are deshielded by the adjacent oxygen atom and will appear as a quartet around 4.45 ppm due to coupling with the methyl protons. The methyl protons (-CH₃) will be a triplet around 1.42 ppm, coupled to the methylene protons.

Carbon (¹³C) NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a spectrum of singlets for each unique carbon atom.

Experimental Protocol:

Figure 2: Workflow for ¹³C NMR analysis.

Data Interpretation:

The ¹³C NMR spectrum of ethyl 3,5-bis(trifluoromethyl)benzoate has been reported.[2]

Table 2: ¹³C NMR Spectral Data for Ethyl 3,5-bis(trifluoromethyl)benzoate in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Ester carbonyl) |

| ~133 | C-1 (Aromatic) |

| ~132 (q) | C-3, C-5 (Aromatic, coupled to F) |

| ~129 | C-2, C-6 (Aromatic) |

| ~126 | C-4 (Aromatic) |

| ~123 (q) | -CF₃ |

| ~62 | -O-CH₂-CH₃ |

| ~14 | -O-CH₂-CH₃ |

The carbonyl carbon of the ester group is the most deshielded, appearing around 164 ppm. The aromatic carbons show distinct signals. The carbons bearing the trifluoromethyl groups (C-3 and C-5) will appear as quartets due to coupling with the three fluorine atoms. The trifluoromethyl carbons themselves will also be observed as quartets. The remaining aromatic carbons and the ethyl group carbons will appear as singlets at their characteristic chemical shifts.

Fluorine (¹⁹F) NMR Spectroscopy

Theoretical Principles: ¹⁹F NMR is a powerful technique for studying fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR detection. The chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, making it very sensitive to subtle changes in the electronic environment.

Experimental Protocol:

Figure 3: ¹⁹F NMR experimental workflow.

Data Interpretation:

The two trifluoromethyl groups in ethyl 3,5-bis(trifluoromethyl)benzoate are chemically equivalent due to the symmetry of the molecule. Therefore, the ¹⁹F NMR spectrum is expected to show a single sharp singlet. Based on data for similar aromatic trifluoromethyl compounds, the chemical shift is predicted to be around -63 ppm relative to CFCl₃. The absence of any coupling in the proton-decoupled spectrum confirms the structural symmetry.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment, allowing for the identification of functional groups.

Experimental Protocol:

Figure 4: Workflow for ATR-FTIR spectroscopy.

Data Interpretation:

The FTIR spectrum of ethyl 3,5-bis(trifluoromethyl)benzoate is available from spectral databases.[2]

Table 3: Key IR Absorption Bands for Ethyl 3,5-bis(trifluoromethyl)benzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1730 | Strong | C=O stretching (ester carbonyl) |

| ~1620, ~1470 | Medium-Weak | C=C stretching (aromatic ring) |

| ~1350-1100 | Strong, Multiple Bands | C-F stretching (trifluoromethyl groups) |

| ~1250, ~1100 | Strong | C-O stretching (ester) |

The most prominent feature in the IR spectrum is the strong absorption band around 1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. The strong, complex pattern of bands in the 1350-1100 cm⁻¹ region is indicative of the C-F stretching vibrations of the two trifluoromethyl groups. The C-O stretching vibrations of the ester linkage typically appear as two strong bands around 1250 cm⁻¹ and 1100 cm⁻¹. Aromatic C=C stretching vibrations are observed as weaker bands in the 1620-1470 cm⁻¹ region. Finally, the C-H stretching of the ethyl group is visible in the 3000-2850 cm⁻¹ range.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that ionizes molecules and then separates and detects the ions based on their mass-to-charge ratio (m/z). Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern provides a unique "fingerprint" of the molecule and can be used to elucidate its structure.

Experimental Protocol:

Figure 5: GC-MS experimental workflow.

Data Interpretation:

A GC-MS spectrum for ethyl 3,5-bis(trifluoromethyl)benzoate is available.[3] The interpretation of the mass spectrum involves identifying the molecular ion peak and rationalizing the major fragment ions.

Table 4: Predicted Major Fragments in the EI-Mass Spectrum of Ethyl 3,5-bis(trifluoromethyl)benzoate

| m/z | Ion Structure | Fragmentation Pathway |

| 286 | [C₁₁H₈F₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 257 | [C₉H₃F₆O]⁺ | Loss of ∙OCH₂CH₃ |

| 241 | [C₁₀H₈F₆O]⁺˙ | Loss of ∙CH₂CH₃ |

| 213 | [C₉H₃F₆]⁺ | Loss of ∙COOCH₂CH₃ |

| 195 | [C₈HF₆]⁺ | Loss of H₂O from a rearranged ion |

| 145 | [C₇H₄F₃]⁺ | Benzenoid fragment |

The molecular ion peak at m/z 286 is expected to be observed, confirming the molecular weight of the compound. A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (∙OCH₂CH₃, 45 Da), leading to a prominent peak at m/z 241, corresponding to the 3,5-bis(trifluoromethyl)benzoyl cation. Another significant fragmentation is the loss of an ethyl radical (∙CH₂CH₃, 29 Da), resulting in a fragment at m/z 257. Further fragmentation of the benzoyl cation by loss of carbon monoxide (CO, 28 Da) would yield the 3,5-bis(trifluoromethyl)phenyl cation at m/z 213.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for ethyl 3,5-bis(trifluoromethyl)benzoate. The ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data collectively provide a comprehensive structural characterization of this important fluorinated building block. The provided experimental protocols and in-depth interpretations of the spectral data are intended to equip researchers and scientists with the necessary knowledge to confidently identify and utilize this compound in their research and development endeavors. The synergistic application of these analytical techniques is crucial for ensuring the quality and purity of materials, which is a cornerstone of robust scientific research and successful drug development.

References

-

PubChem. Ethyl 3,5-bis(trifluoromethyl)benzoate. National Center for Biotechnology Information. [Link]

-

SpectraBase. Ethyl 3,5-bis(trifluoromethyl)benzoate. Wiley-VCH GmbH. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

NIST. 3,5-Bis(trifluoromethyl)benzoic acid. National Institute of Standards and Technology. [Link]

Sources

Ethyl 3,5-bis(trifluoromethyl)benzoate solubility characteristics

An In-Depth Technical Guide to the Solubility Characteristics of Ethyl 3,5-bis(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,5-bis(trifluoromethyl)benzoate is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its utility often lies as a critical intermediate in the synthesis of complex molecules, including pharmacologically active compounds. The strategic placement of two trifluoromethyl (-CF3) groups on the benzene ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Consequently, a thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, designing efficient purification protocols, and in the formulation of downstream products.

This technical guide provides a comprehensive analysis of the solubility profile of Ethyl 3,5-bis(trifluoromethyl)benzoate. It combines a theoretical assessment based on its molecular structure with detailed, field-proven experimental methodologies for its empirical determination. This document is designed to equip researchers and drug development professionals with the necessary knowledge to effectively handle and utilize this versatile chemical intermediate.

Part 1: Physicochemical Profile and Structural Considerations

A molecule's solubility is intrinsically linked to its physicochemical properties. The structure of Ethyl 3,5-bis(trifluoromethyl)benzoate, with its combination of a polar ester group and a highly fluorinated, nonpolar aromatic ring, results in a nuanced solubility profile.

Table 1: Physicochemical Properties of Ethyl 3,5-bis(trifluoromethyl)benzoate

| Property | Value | Source |

| IUPAC Name | ethyl 3,5-bis(trifluoromethyl)benzoate | [PubChem][1] |

| CAS Number | 96617-71-9 | [PubChem][1] |

| Molecular Formula | C₁₁H₈F₆O₂ | [PubChem][1] |

| Molar Mass | 286.17 g/mol | [PubChem][1] |

| Appearance | Colorless liquid (typical) | Inferred |

| Predicted XLogP3 | 3.9 | [PubChem][1] |

Structural Features Influencing Solubility:

-

The Aromatic Core : The central benzene ring is inherently nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents.

-

Trifluoromethyl (-CF3) Groups : These groups are strongly electron-withdrawing and significantly increase the lipophilicity of the molecule.[2][3][4] The presence of two -CF3 groups enhances the compound's solubility in non-polar environments and decreases its affinity for aqueous media.[2] This is a common strategy in drug design to improve membrane permeability.[3][5][6]

-

Ethyl Ester (-COOCH₂CH₃) Group : This functional group introduces polarity and the capacity for dipole-dipole interactions and hydrogen bond acceptance. This feature provides some affinity for polar organic solvents. However, the ester group's influence is significantly counteracted by the large, hydrophobic bis(trifluoromethyl)phenyl moiety.

Part 2: Theoretical Solubility Assessment and Predicted Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of Ethyl 3,5-bis(trifluoromethyl)benzoate can be made.[7] The high lipophilicity conferred by the two -CF3 groups is the dominant factor, suggesting poor aqueous solubility but good solubility in a range of organic solvents.

Predicted Solubility Profile:

-

Water & Polar Protic Solvents (e.g., Methanol, Ethanol) : Expected to be very slightly soluble to practically insoluble in water. The presence of the ester group may allow for some limited solubility in lower alcohols, but the large hydrophobic portion of the molecule will restrict this.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, THF) : The compound is expected to be soluble in these solvents. They can engage in dipole-dipole interactions with the ester group while also accommodating the nonpolar aromatic ring.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane) : High solubility is anticipated in these solvents due to the predominantly nonpolar and lipophilic nature of the molecule.

Table 2: Predicted Qualitative Solubility of Ethyl 3,5-bis(trifluoromethyl)benzoate

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water | Insoluble | High lipophilicity from -CF3 groups and aromatic ring. |

| Polar Protic | Methanol, Ethanol | Slightly Soluble | Polarity of the ester group is outweighed by the large hydrophobic moiety. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF, Acetonitrile | Soluble | Good balance of polarity to interact with the ester and non-polarity for the ring. |

| Nonpolar Aromatic | Toluene | Very Soluble | "Like dissolves like" principle; both are aromatic and nonpolar. |

| Halogenated | Dichloromethane, Chloroform | Very Soluble | Effective at solvating a wide range of organic compounds. |

| Nonpolar Aliphatic | Hexane, Heptane | Soluble to Moderately Soluble | The large nonpolar structure should allow for solubility. |

Part 3: Experimental Determination of Solubility

To move beyond theoretical predictions, empirical testing is essential. The following protocols provide robust methods for determining both qualitative and semi-quantitative solubility.

Workflow for Experimental Solubility Determination

The following diagram outlines the logical flow for a comprehensive solubility assessment.

Caption: Workflow for solubility assessment.

Protocol 1: Qualitative Solubility Classification

This method rapidly categorizes the compound based on its solubility in a series of aqueous reagents, providing insight into its acidic/basic character.

Materials:

-

Ethyl 3,5-bis(trifluoromethyl)benzoate

-

Small test tubes (13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Solvents: Deionized Water, 5% (w/v) NaOH, 5% (v/v) HCl, Concentrated H₂SO₄

Procedure:

-

Water Solubility:

-

Add approximately 20 mg of the compound to a test tube.

-

Add 1.0 mL of deionized water in 0.25 mL portions, vortexing for 30 seconds after each addition.

-

Observe for dissolution. If the compound dissolves completely, it is water-soluble. Given the structure of Ethyl 3,5-bis(trifluoromethyl)benzoate, it is expected to be insoluble.

-

-

5% NaOH Solubility:

-

To a fresh test tube with ~20 mg of the compound, add 1.0 mL of 5% NaOH solution.

-

Vortex vigorously for 1-2 minutes.

-

Observe for dissolution. Esters can undergo slow hydrolysis in strong base, but are not expected to dissolve immediately as an acid would.

-

-

5% HCl Solubility:

-

To a fresh test tube with ~20 mg of the compound, add 1.0 mL of 5% HCl solution.

-

Vortex vigorously for 1-2 minutes.

-

Observe for dissolution. The compound lacks a basic functional group, so it is expected to be insoluble.

-

-

Concentrated Sulfuric Acid Solubility:

-

Caution: Perform in a fume hood with appropriate personal protective equipment (PPE).

-

To a fresh test tube with ~20 mg of the compound, carefully add 1.0 mL of cold, concentrated H₂SO₄.

-

Vortex gently.

-

Observe for dissolution or a color change. Oxygen-containing compounds like esters typically dissolve in cold, concentrated H₂SO₄.

-

Protocol 2: Semi-Quantitative Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound in a specific solvent.[8] The OECD Test Guideline 105 provides a framework for this type of measurement.[9][10]

Materials:

-

Ethyl 3,5-bis(trifluoromethyl)benzoate

-

A selection of organic solvents (e.g., methanol, acetone, ethyl acetate, toluene, hexane) and deionized water.

-

Glass vials with PTFE-lined screw caps.

-

An orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Syringe filters (0.22 µm, PTFE).

-

Analytical balance.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analysis method.

Procedure:

-

Preparation:

-

Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile) for creating a calibration curve.

-

Add an excess amount of Ethyl 3,5-bis(trifluoromethyl)benzoate to a series of vials (ensure solid is visible).

-

Add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials and place them on the orbital shaker in a temperature-controlled environment (e.g., 25 ± 1 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course experiment is recommended to determine the time to equilibrium.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC) to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC-UV (or other validated method) to determine the concentration.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Part 4: Modern Approaches to Solubility Prediction

While experimental determination remains the most accurate method, computational tools are increasingly used for early-stage solubility prediction.[7][11][12][13] These in silico methods can save time and resources.

-

Quantitative Structure-Property Relationship (QSPR): These models use mathematical equations to correlate a compound's structural features (descriptors) with its solubility.[14]

-

Machine Learning: By training on large datasets of known solubility data, machine learning algorithms can predict the solubility of new compounds.[11][12][13]

-

Thermodynamic Models: Approaches like the General Solubility Equation (GSE) use parameters like melting point and partition coefficient (logP) to estimate solubility.

These predictive tools are valuable for high-throughput screening and prioritizing compounds for further experimental investigation.

Part 5: Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. Based on available Safety Data Sheets (SDS), Ethyl 3,5-bis(trifluoromethyl)benzoate presents the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Recommendations:

-

Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

Ethyl 3,5-bis(trifluoromethyl)benzoate is a highly lipophilic molecule with poor aqueous solubility but good to excellent solubility in a range of common polar aprotic and nonpolar organic solvents. This profile is a direct consequence of its molecular structure, dominated by the two electron-withdrawing trifluoromethyl groups on the aromatic ring. While theoretical assessment provides a useful starting point, the experimental protocols detailed in this guide, particularly the shake-flask method, offer a robust pathway to obtaining precise, quantitative solubility data. Such data is indispensable for the successful application of this intermediate in research, development, and manufacturing.

References

-

Rowan Scientific. Predicting Solubility. [Link]

- Kyrylo, K., et al. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

-

PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023-10-18). [Link]

-

AIChE. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]

-

Chemistry For Everyone. How To Predict Solubility Of Organic Compounds?. YouTube. (2025-02-12). [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Significance of Trifluoromethyl Groups in Chemical Intermediates. [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). [Link]

-

PubChem. Ethyl 3,5-bis(trifluoromethyl)benzoate. [Link]

-

OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006-03-23). [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024-02-15). [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. [Link]

-

KREATiS. High-accuracy water solubility determination using logK. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

PubChemLite. Ethyl 3,5-bis(trifluoromethyl)benzoate (C11H8F6O2). [Link]

-

Legislation.gov.uk. a.6. water solubility. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

Sources

- 1. Ethyl 3,5-bis(trifluoromethyl)benzoate | C11H8F6O2 | CID 2733458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. oecd.org [oecd.org]

- 10. legislation.gov.uk [legislation.gov.uk]

- 11. Predicting Solubility | Rowan [rowansci.com]

- 12. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 14. youtube.com [youtube.com]

review of trifluoromethylated benzoates in organic synthesis

An In-depth Technical Guide to Trifluoromethylated Benzoates in Organic Synthesis

Authored by Gemini, Senior Application Scientist

The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry and materials science, imparting unique electronic properties, enhanced metabolic stability, and modulated lipophilicity to organic molecules.[1][2][3][4][5][6] When this powerful moiety is combined with the versatile benzoic acid scaffold, it gives rise to trifluoromethylated benzoates—a class of building blocks with immense synthetic potential. This technical guide provides a comprehensive review of the synthesis and application of these critical intermediates. We will explore the primary synthetic routes to access these compounds and delve into their modern applications, with a particular focus on their role in cross-coupling reactions and as specialized reagents for introducing fluorinated motifs. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage these powerful synthons in their work.

Introduction: The Strategic Synergy of the –CF₃ Group and the Benzoate Scaffold

The prevalence of the trifluoromethyl group in pharmaceuticals and agrochemicals is a testament to its profound impact on molecular properties.[3][5] Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) can dramatically alter the pKa, binding affinity, and pharmacokinetic profile of a parent molecule.[6] For instance, the –CF₃ group can block metabolic oxidation sites, thereby increasing a drug's in vivo half-life.[1]

Parallel to this, benzoic acids and their derivatives are fundamental building blocks in organic synthesis. The carboxylic acid group is not merely a passive functional handle; it is an active participant in a vast array of transformations, including amidation, esterification, and, more recently, decarboxylative couplings.[2][7]

Trifluoromethylated benzoates merge these two domains, providing a pre-functionalized aromatic core that is primed for complex molecule synthesis. These intermediates allow chemists to introduce the trifluoromethylated phenyl moiety with high precision, a critical advantage in structure-activity relationship (SAR) studies where systematic molecular modifications are required to optimize biological activity.[1] This review will illuminate the key methodologies for preparing these building blocks and showcase their utility in cutting-edge synthetic transformations.

Synthesis of Trifluoromethylated Benzoic Acids

Access to high-purity trifluoromethylated benzoic acids is the necessary starting point for their use in synthesis. Several robust methods have been established, each with distinct advantages depending on the desired substitution pattern and the available starting materials.

Carboxylation of Trifluoromethylated Arylmetallic Reagents

One of the most direct and reliable methods involves the formation of an arylmetallic species from a trifluoromethylated aryl halide, followed by quenching with carbon dioxide. The Grignard reaction is a classic and scalable example of this approach.

The causality behind this method lies in the umpolung (polarity reversal) of the aromatic carbon. The electronegative halogen makes the carbon electrophilic, but its conversion to a Grignard reagent renders it nucleophilic, enabling it to attack the electrophilic carbon of CO₂.

Caption: Workflow for Grignard-based synthesis of trifluoromethylated benzoic acids.

Experimental Protocol: Synthesis of 3,5-bis(Trifluoromethyl)benzoic Acid[8][9]

-

Grignard Formation: To a flask containing magnesium turnings (1.05 equiv.) in anhydrous tetrahydrofuran (THF), add a solution of 3,5-bis(trifluoromethyl)bromobenzene (1.0 equiv.) in THF dropwise. The reaction is exothermic and may require initial heating to initiate, after which the addition rate is controlled to maintain a gentle reflux. Age the reaction at reflux for 2-5 hours until consumption of the starting bromide is confirmed (e.g., by GC analysis).

-

Carboxylation: Transfer the resulting Grignard solution to a pressure vessel containing crushed dry ice (CO₂). Maintain a positive pressure of CO₂.

-

Quench and Workup: After the reaction is complete, carefully quench the mixture by slowly adding 2N HCl in an ice bath.[9] Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., toluene).

-

Isolation: Combine the organic layers and extract the product into an aqueous basic solution (e.g., 5% Na₂CO₃).[9] Wash the aqueous layer, then re-acidify with concentrated HCl to a pH of ~1.9 to precipitate the product.[9]

-

Purification: Filter the resulting solid, wash with deionized water, and dry under vacuum to yield 3,5-bis(trifluoromethyl)benzoic acid as a white crystalline solid.[9]

Fluorination of Trichloromethyl Precursors

A classical and industrially relevant method involves the halogen exchange (HALEX) reaction. This process typically starts with a methyl-substituted benzoyl chloride, which undergoes radical chlorination to form a trichloromethyl group, followed by fluorination using anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃, Swarts reaction).[3][10]

The choice of this route is often dictated by the low cost and availability of the starting methylarenes. The harsh conditions (anhydrous HF) are a significant drawback but are manageable on an industrial scale.

Applications in Modern Organic Synthesis

Trifluoromethylated benzoates are not merely precursors but active participants in a range of powerful synthetic transformations.

Decarboxylative Cross-Coupling Reactions

A paradigm shift in cross-coupling has been the use of carboxylic acids as stable, readily available alternatives to organometallic reagents.[7] In these reactions, the carboxyl group is extruded as CO₂, and the resulting aryl species is intercepted by a catalytic cycle. Copper- and palladium-catalyzed systems are prominent in this area.[7][11]

The driving force for decarboxylation is often the formation of a stable aryl-metal intermediate and the irreversible loss of gaseous CO₂. This strategy avoids the pre-synthesis of sensitive organometallic reagents.

Caption: Generalized catalytic cycle for copper-mediated decarboxylative cross-coupling.

This approach has been successfully applied to C-H trifluoromethylation and arylation reactions, making it a powerful tool for building complex molecular architectures from simple, abundant starting materials.[7]

Conversion of Carboxylic Acids to Trifluoromethyl Ketones

Aryl trifluoromethyl ketones are highly valuable substructures in medicinal chemistry due to their unique electronic properties and metabolic stability.[12] A direct and efficient method transforms readily available trifluoromethylated benzoic acids into these valuable ketones. This avoids multi-step sequences or the use of harsh Friedel-Crafts conditions.[12]

The key to this transformation is the in situ activation of the carboxylic acid, typically as a mixed anhydride, which is then susceptible to nucleophilic attack by a trifluoromethyl anion equivalent, such as trimethyl(trifluoromethyl)silane (TMSCF₃).[12]

Experimental Protocol: Synthesis of an Aryl Trifluoromethyl Ketone from a Benzoic Acid[12]

-

Setup: In an oven-dried 25 mL Schlenk tube under a nitrogen atmosphere, combine the trifluoromethylated benzoic acid (1.0 equiv., 0.2 mmol), 4-dimethylaminopyridine (DMAP, 2.5 equiv.), and cesium fluoride (CsF, 2.5 equiv.).

-

Reagent Addition: To this mixture, add anisole (PhOMe, 2 mL) as the solvent, followed by TMSCF₃ (3.0 equiv.) and trifluoroacetic anhydride (TFAA, 2.0 equiv.). The TFAA serves as the activating agent, forming a mixed anhydride with the benzoic acid.

-

Reaction: Seal the tube and heat the reaction mixture at 120 °C for 15 hours.

-

Workup: Cool the mixture to room temperature. Add water (10 mL) and extract the product with ethyl acetate (3 x 5 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the desired aryl trifluoromethyl ketone.

This protocol demonstrates broad substrate compatibility, working well for both electron-rich and electron-deficient benzoic acids, and has been applied to late-stage functionalization of bioactive molecules.[12]

Trifluoromethyl Benzoate (TFBz) as a Trifluoromethoxylation Reagent

In a fascinating application, trifluoromethyl benzoate (TFBz) itself can serve as a versatile, shelf-stable reagent for introducing the trifluoromethoxy (–OCF₃) group.[13][14][15] This is synthetically important because direct trifluoromethoxylation is challenging, and many traditional reagents are hazardous or expensive.[13][14]

TFBz is readily prepared from inexpensive starting materials and can generate the trifluoromethoxide anion (CF₃O⁻) under specific conditions.[14][15] Its synthetic utility has been demonstrated in the trifluoromethoxylation-halogenation of arynes, among other reactions.[14][15]

Caption: Trifluoromethoxylation-halogenation of an aryne using TFBz.

In this process, a fluoride source in the presence of a crown ether activates TFBz to release the trifluoromethoxide anion. The crown ether is crucial as it sequesters the potassium cation, significantly stabilizing the "naked" and highly nucleophilic CF₃O⁻ anion, which can then efficiently react with the highly electrophilic aryne intermediate.[13][14]

Summary and Future Outlook

Trifluoromethylated benzoates are more than just simple intermediates; they are enabling building blocks at the forefront of modern organic synthesis. Their preparation is well-established, and their applications are expanding rapidly.

Key Takeaways:

-

Synthesis: Robust and scalable routes, such as Grignard carboxylation, provide access to a wide variety of trifluoromethylated benzoic acids.

-

Reactivity: They are versatile precursors for a range of transformations, including the direct synthesis of valuable trifluoromethyl ketones.

-

Modern Applications: They are exceptional substrates for modern decarboxylative cross-coupling reactions, offering a streamlined path to complex molecules.

-

Reagent Development: In the form of TFBz, they serve as innovative and practical reagents for challenging trifluoromethoxylation reactions.

The future of this field will likely focus on the development of even milder and more efficient catalytic systems for decarboxylative functionalization. Asymmetric transformations and the discovery of novel reactivity patterns for these versatile building blocks will continue to drive innovation in drug discovery, agrochemicals, and materials science, solidifying the role of trifluoromethylated benzoates as indispensable tools for the modern chemist.

References

-

Liu, X., Liu, L., Huang, T., Zhang, J., Tang, Z., Li, C., & Chen, T. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. [Link][12]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. [Link][1]

-

Stanić, J., & Noel, T. (2018). Trifluoromethyl Benzoate (TFBz): A Versatile Trifluoromethoxylation Reagent. ResearchGate. [Link][13]

-

NINGBO INNO PHARMCHEM CO.,LTD. Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. [Link][2]

-

Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. [8]

-

Google Patents. (n.d.). Method for synthesizing methyl 3-(trifluoromethyl)benzoate. [10]

-

Zhou, M., Ni, C., Zeng, Y., & Hu, J. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(22), 6801–6805. [Link][14]

-

Zhou, M., Ni, C., Zeng, Y., & Hu, J. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. PubMed. [Link][15]

-

Ju, L. (2015). Copper-Mediated Oxidative Decarboxylative Coupling Reactions: Trifluoromethylation of Heteroarene C-H bonds with Trifluoroacetic Acid as the CF3 Source and C-H Arylation of Benzoxazoles with Benzoic Acids. Graduate Theses, Dissertations, and Problem Reports. [Link][7]

-

Wang, D., He, Z., & West, J. G. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society. [Link][11]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][4]

-

Kautzky, J. A., Wang, T., Ryan, S. J., & MacMillan, D. W. C. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 140(21), 6522–6526. [Link][16]

-

Iqbal, N., & Ahmad, S. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(23), 7373. [Link][5]

-

Capelo, D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link][6]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Copper-Mediated Oxidative Decarboxylative Coupling Reactions: Trifluor" by Lin Ju [researchrepository.wvu.edu]

- 8. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 9. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 10. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. sioc.cas.cn [sioc.cas.cn]

- 15. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide to Ethyl 3,5-bis(trifluoromethyl)benzoate (CAS No. 96617-71-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3,5-bis(trifluoromethyl)benzoate, a fluorinated aromatic compound identified by CAS number 96617-71-9. The content herein is structured to deliver scientifically rigorous information and practical insights for its application in research and development, particularly within the pharmaceutical and fine chemical sectors.

Section 1: Core Chemical Identity and Physicochemical Properties

Ethyl 3,5-bis(trifluoromethyl)benzoate is a distinct chemical entity characterized by a benzene ring substituted with two trifluoromethyl groups and an ethyl ester functional group.[1][2] The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the electronic properties of the aromatic ring and the reactivity of the ester.

Below is a summary of its key chemical and physical properties compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 96617-71-9 | [1] |

| IUPAC Name | ethyl 3,5-bis(trifluoromethyl)benzoate | [1] |

| Molecular Formula | C₁₁H₈F₆O₂ | [1] |

| Molecular Weight | 286.17 g/mol | [1] |

| Appearance | Colorless liquid | |

| Synonyms | 3,5-Bis-trifluoromethyl-benzoic acid ethyl ester | [1] |

| InChIKey | NBWZJMOEFTYMOF-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | [1] |

Chemical Structure:

Caption: Chemical structure of Ethyl 3,5-bis(trifluoromethyl)benzoate.

Section 2: Synthesis and Reactivity

While specific industrial synthesis routes for Ethyl 3,5-bis(trifluoromethyl)benzoate are proprietary, its preparation logically follows standard esterification procedures from its corresponding carboxylic acid, 3,5-bis(trifluoromethyl)benzoic acid. This carboxylic acid is a known and valuable intermediate.[3][4]

A documented method for synthesizing 3,5-bis(trifluoromethyl)benzoic acid involves a Grignard reaction, which is outlined below.[3][4]

Experimental Protocol: Synthesis of 3,5-bis(trifluoromethyl)benzoic acid

-

Grignard Reagent Formation:

-

To a reaction vessel containing magnesium granules in anhydrous tetrahydrofuran (THF), add a small initial volume of 3,5-bis(trifluoromethyl)bromobenzene dissolved in THF to initiate the Grignard reaction.[3]

-

Once initiated, the remaining bromide solution is added gradually while maintaining a gentle reflux.[3]

-

The reaction is monitored by HPLC until the starting bromide is consumed.[3]

-

-

Carboxylation:

-

The resulting Grignard reagent solution is cooled to a low temperature (e.g., -45°C).[3]

-

The vessel is then pressurized with carbon dioxide gas.[3] This step is critical as the Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of CO₂.

-

The reaction mixture is stirred at this low temperature to ensure complete carboxylation.[3]

-

-

Work-up and Isolation:

-

The reaction is quenched by the slow addition of a strong acid, such as hydrochloric acid (HCl), which protonates the carboxylate salt.[3][4]

-

The biphasic mixture is stirred, and the layers are separated.[3]

-

The desired 3,5-bis(trifluoromethyl)benzoic acid can then be isolated from the organic layer, often through crystallization, filtration, and drying.[3]

-

Esterification to Ethyl 3,5-bis(trifluoromethyl)benzoate:

The resulting carboxylic acid can be converted to the target ethyl ester (CAS 96617-71-9) via standard methods such as Fischer esterification (reaction with ethanol in the presence of a strong acid catalyst) or by conversion to the acyl chloride followed by reaction with ethanol.

Caption: General workflow for the synthesis of Ethyl 3,5-bis(trifluoromethyl)benzoate.

Section 3: Applications as a Key Synthetic Intermediate

The primary and most significant use of Ethyl 3,5-bis(trifluoromethyl)benzoate is as a laboratory chemical and a key intermediate in organic synthesis.[5] The 3,5-bis(trifluoromethyl)phenyl moiety is a critical pharmacophore in the development of various biologically active molecules.

Substance P (Neurokinin-1) Receptor Antagonists: The parent carboxylic acid, 3,5-bis(trifluoromethyl)benzoic acid, is a documented intermediate in the synthesis of compounds that act as substance P (neurokinin-1) receptor antagonists.[3][4] These antagonists have therapeutic potential in the treatment of inflammatory diseases, psychiatric disorders, and emesis.[3][4] The ethyl ester serves as a protected or easily modifiable version of this core structure for multi-step syntheses.

Scaffold for Biologically Active Compounds: The 3,5-bis(trifluoromethyl)phenyl group is strategically used in medicinal chemistry to enhance properties such as metabolic stability and lipophilicity. Research on structurally related compounds has demonstrated a range of biological activities, highlighting the value of this scaffold:

-

Cholinesterase Inhibitors: Analogs containing the N-[3,5-bis(trifluoromethyl)phenyl] moiety have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are targets for the treatment of dementia.[6]

-

CETP Inhibitors: Novel 3,5-bis(trifluoromethyl)benzylamino benzamides have been investigated as potential inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a target for treating hyperlipidemia.[7]

Caption: Role of Ethyl 3,5-bis(trifluoromethyl)benzoate as a versatile building block.

Section 4: Safety and Handling

According to available Safety Data Sheets (SDS), Ethyl 3,5-bis(trifluoromethyl)benzoate is classified as an irritant.

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[1]

-

Precautions: Standard laboratory precautions should be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area or a fume hood to avoid inhalation of vapors.[1]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

For detailed safety information, always refer to the most current Safety Data Sheet provided by the supplier.

Section 5: Conclusion and Future Outlook

Ethyl 3,5-bis(trifluoromethyl)benzoate (CAS 96617-71-9) is not an end-product with direct biological applications but rather a crucial and high-value building block in synthetic chemistry. Its significance lies in the unique properties conferred by the 3,5-bis(trifluoromethyl)phenyl scaffold, which is increasingly recognized for its utility in medicinal chemistry. Researchers in drug discovery and development can leverage this intermediate for the synthesis of novel therapeutic agents targeting a range of diseases. As the demand for advanced, fluorinated pharmaceuticals grows, the importance of versatile intermediates like Ethyl 3,5-bis(trifluoromethyl)benzoate is set to increase.

References

-

Ningbo Inno Pharmchem Co., Ltd. Ethyl 3-(trifluoromethyl)benzoate: A Key Intermediate for Pharmaceutical and Fine Chemical Synthesis. Available from: [Link]

-

PubChem. Ethyl 3,5-bis(trifluoromethyl)benzoate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

PubChem. Methyl 3,5-bis(trifluoromethyl)benzoate. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Ethyl 3,5-bis(trifluoromethyl)benzoate | C11H8F6O2 | CID 2733458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3,5-bis(trifluoromethyl)benzoate | C10H6F6O2 | CID 141265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl) benzylamino Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Ethyl 3,5-bis(trifluoromethyl)benzoate

This guide provides a comprehensive technical overview of the structural analysis of Ethyl 3,5-bis(trifluoromethyl)benzoate, a compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the methodologies and rationale behind its structural elucidation.

Introduction

Ethyl 3,5-bis(trifluoromethyl)benzoate (C₁₁H₈F₆O₂) is a fluorinated aromatic ester.[1] The presence of two trifluoromethyl groups on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of novel pharmacologically active compounds and advanced materials. A thorough understanding of its structure is paramount for its application and for ensuring the integrity of subsequent research and development. This guide will detail the synthetic pathway and a multi-faceted analytical approach for its complete structural verification, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 3,5-bis(trifluoromethyl)benzoate is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈F₆O₂ | PubChem[1] |

| Molecular Weight | 286.17 g/mol | PubChem[1] |

| IUPAC Name | ethyl 3,5-bis(trifluoromethyl)benzoate | PubChem[1] |

| CAS Number | 96617-71-9 | PubChem[1] |

Synthesis of Ethyl 3,5-bis(trifluoromethyl)benzoate

The most common and logical synthetic route to Ethyl 3,5-bis(trifluoromethyl)benzoate is through the esterification of its corresponding carboxylic acid, 3,5-bis(trifluoromethyl)benzoic acid. This process typically involves a Fischer esterification reaction.

Step 1: Synthesis of 3,5-bis(trifluoromethyl)benzoic acid

The precursor, 3,5-bis(trifluoromethyl)benzoic acid, can be synthesized via a Grignard reaction starting from 3,5-bis(trifluoromethyl)bromobenzene.[2][3]

Experimental Protocol: Grignard Reaction for 3,5-bis(trifluoromethyl)benzoic acid

Causality: This protocol utilizes the nucleophilic character of a Grignard reagent to attack carbon dioxide, which acts as an electrophile, to form a carboxylate salt that is subsequently protonated to yield the desired carboxylic acid. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the Grignard reagent.

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

In the dropping funnel, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Gentle heating may be required.

-

Once the reaction has initiated (as evidenced by a color change and/or gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution in an ice-salt bath.

-

Slowly introduce finely crushed dry ice (solid carbon dioxide) to the cooled solution with vigorous stirring. Alternatively, bubble dry CO₂ gas through the solution.

-

Allow the reaction mixture to warm to room temperature.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding a dilute solution of a strong acid (e.g., HCl or H₂SO₄) with cooling.

-